4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride often involves reactions between aminomethylpyridine and toluenesulfonyl chloride under specific conditions, resulting in complex sulfonyl derivatives. For instance, the reaction of 2-(aminomethyl)pyridine with 4-toluenesulfonyl chloride at pH 8 led to a title compound, illustrating a method of synthesizing related sulfonyl chlorides with distinct structural features (Tabatabaee et al., 2010).
Molecular Structure Analysis
The molecular structure of related sulfonyl chloride compounds demonstrates significant interactions and geometrical arrangements. For example, the crystal structure of a closely related sulfonyl chloride compound revealed that the aromatic rings are almost perpendicular to each other, with specific dihedral angles indicating the spatial arrangement of the molecular framework and highlighting the role of intermolecular π–π stacking interactions in consolidating the packing structure (Tabatabaee et al., 2010).
Chemical Reactions and Properties
Reactivity studies on compounds similar to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride show diverse chemical behaviors. For instance, 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride reacted with aniline and piperidine to produce corresponding sulfonamides, demonstrating the compound's reactivity towards nucleophilic substitution reactions and the retention or transformation of functional groups under reaction conditions (Tarasov et al., 2002).
Physical Properties Analysis
The physical properties of sulfonyl chloride derivatives, including 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, are critical for understanding their stability and reactivity. Studies on related compounds reveal important insights into their thermal stability, crystalline structure, and intermolecular interactions, contributing to a comprehensive understanding of the physical characteristics that define these chemical entities (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride and related compounds are largely determined by their functional groups and molecular structure. For instance, the synthesis and characterization of derivatives highlight the compound's potential in forming sulfonamides and oxadiazin-ones, indicating its versatility in chemical transformations and the potential for biological activity (Tka et al., 2010).
Scientific Research Applications
Synthesis of N-Substituted Derivatives with Antibacterial Properties : Compounds derived from benzenesulfonyl chloride, such as N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, were synthesized and exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Reactivity with Amines to Form Sulfonamides : The synthesis of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and its reaction with aniline and piperidine resulted in sulfonamides retaining the benzoxazine moiety, indicating a versatile reactivity with amines (Tarasov et al., 2002).
Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives : In another study, 4-(N,N-Dimethylamino)pyridine (DMAP) catalyzed the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, showing the utility of benzenesulfonyl chlorides in synthesizing complex organic structures (Khashi et al., 2014).
Synthesis of Nootropic Agents : Compounds like 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine were synthesized using benzenesulfonyl chloride derivatives and tested for nootropic activity, highlighting the role of these compounds in developing cognitive enhancers (Valenta et al., 1994).
Antibacterial Agents and Enzyme Inhibitors : Synthesized derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide exhibited potent antibacterial properties and moderate inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAVTZYGHGCCCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383241 | |
Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride | |
CAS RN |
112539-09-0 | |
Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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